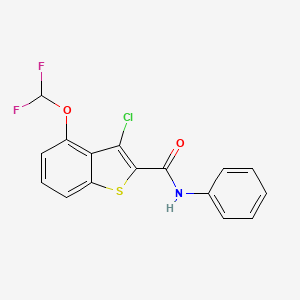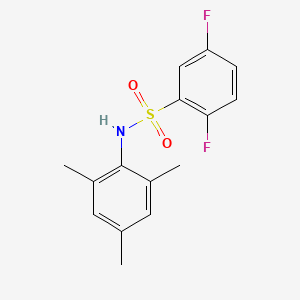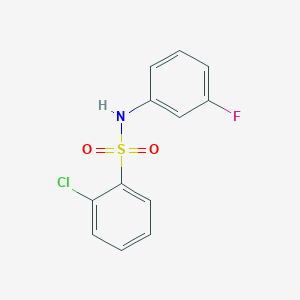![molecular formula C20H19F2NO6S B10961066 2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10961066.png)
2-ethyl 4-methyl 5-({(1E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-en-1-yl}amino)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The key steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the ethyl and methyl groups: Alkylation reactions using appropriate alkyl halides.
Attachment of the difluoromethoxyphenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Formation of the propenylamino group: This could be achieved through amination reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the difluoromethoxyphenyl group suggests potential interactions with biological targets.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxyphenyl group could enhance binding affinity to certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Difluoromethoxyphenyl compounds: Compounds featuring the difluoromethoxyphenyl group but with different core structures.
Uniqueness
What sets 2-ETHYL 4-METHYL 5-({(E)-3-[3-(DIFLUOROMETHOXY)PHENYL]-3-OXO-1-PROPENYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE apart is its specific combination of functional groups, which might confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19F2NO6S |
|---|---|
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
2-O-ethyl 4-O-methyl 5-[[(E)-3-[3-(difluoromethoxy)phenyl]-3-oxoprop-1-enyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H19F2NO6S/c1-4-28-19(26)16-11(2)15(18(25)27-3)17(30-16)23-9-8-14(24)12-6-5-7-13(10-12)29-20(21)22/h5-10,20,23H,4H2,1-3H3/b9-8+ |
Clave InChI |
NUNTWRHVTWCMLR-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)C1=C(C(=C(S1)N/C=C/C(=O)C2=CC(=CC=C2)OC(F)F)C(=O)OC)C |
SMILES canónico |
CCOC(=O)C1=C(C(=C(S1)NC=CC(=O)C2=CC(=CC=C2)OC(F)F)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960986.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10960987.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10961012.png)
![4-[3-(diethylamino)propyl]-5-{5-[(4-ethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10961026.png)
![N-cyclopentyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10961037.png)
![N-[1-(4-tert-butylphenyl)ethyl]-4-(difluoromethoxy)-3-ethoxybenzamide](/img/structure/B10961042.png)
![methyl 6-(2,5-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B10961047.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide](/img/structure/B10961050.png)
![5-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961056.png)
![Tetramethyl 5,5'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(3-methylthiophene-2,4-dicarboxylate)](/img/structure/B10961062.png)
![13-(difluoromethyl)-4-[(4-fluorophenoxy)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961072.png)


